Potassium hexacyanoruthenate(ii)hydrate
Overview
Description
Potassium hexacyanoruthenate(II) hydrate is a crystalline solid commonly used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry .
Synthesis Analysis
This compound can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Molecular Structure Analysis
The linear formula of Potassium hexacyanoruthenate(II) hydrate is K4Ru(CN)6·xH2O . The molecular weight is 413.57 (anhydrous basis) .Chemical Reactions Analysis
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Physical and Chemical Properties Analysis
Potassium hexacyanoruthenate(II) hydrate is a white crystalline solid . It is soluble in water . The boiling point is 25.7ºC at 760mmHg .Scientific Research Applications
Composite Sorbents and Ion Exchange Properties : Potassium hexacyanocobalt(II) ferrate(II), a relative of hexacyanoruthenate(II), has been studied for its ion exchange properties and its stability in water, dilute acids, and alkaline solutions. This research is significant for the development of materials for ion exchange applications (Nilchi et al., 2006).
Solid-State Electrochemical Responses : Transition metal hexacyanoferrates, closely related to hexacyanoruthenate(II), have been studied for their electrochemical properties. The research focused on understanding electron self-exchange and transport mechanisms in these materials, which is essential for developing electrochemical sensors and batteries (Kulesza & Galus, 1992).
Photoelectron Spectroscopy : Research involving photoelectron spectroscopy of hydrated electrons used potassium hexacyanoferrate(II) as a precursor. This study is vital for understanding electron behaviors in various chemical environments (Shreve, Yen & Neumark, 2010).
Spectrophotometric Analysis : The interaction between potassium hexacyanoruthenate(II) and metal complexes has been studied for the analysis of environmental samples. This highlights its application in environmental chemistry and analytical techniques (Mehra & Rioux, 1982).
Sonochemical Oxidation Studies : The sonochemical oxidation of potassium hexacyanoferrate(II) in aqueous solutions was investigated to understand the reaction kinetics and formation of complex compounds. This research provides insights into the chemical reactions under ultrasonic treatment (Rajchel-Mieldzioć et al., 2019).
Photolysis Research : Studies on the photolysis of potassium hexacyanoferrate(III) solutions have contributed to understanding the formation of various iron complexes under different light conditions, which is important in photochemistry (Fuller et al., 1986).
Cyanation in Organic Chemistry : Potassium hexacyanoferrate(II) has been used as a cyanating agent in organic chemistry, particularly in palladium-catalyzed reactions. This application is significant for synthesizing organic compounds (Schareina, Zapf & Beller, 2004).
Safety and Hazards
Future Directions
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Mechanism of Action
Target of Action
Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.
Mode of Action
The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Biochemical Pathways
It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production
Result of Action
The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .
Biochemical Analysis
Biochemical Properties
Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production . The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function .
Properties
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKAKIKDOERFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2K4N6ORu | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746543 | |
Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339268-21-2 | |
Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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